Synthesis of Benzamide, N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)-: A Technical Guide
Synthesis of Benzamide, N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)-: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for Benzamide, N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)-. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its structural motifs, which are prevalent in a wide array of biologically active compounds. The N-aryl benzamide scaffold is a well-established pharmacophore, and the pyrazole moiety is known to participate in various biological interactions. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the synthesis, mechanistic underpinnings, and practical considerations for the preparation of this target compound.
The synthesis is strategically divided into two key stages: the formation of the crucial intermediate, 4-(1H-pyrazol-1-yl)benzoic acid, followed by the amide bond formation with 2-fluoroaniline. This guide will primarily focus on a well-established and scalable approach, while also discussing viable alternatives to provide a comprehensive understanding of the available synthetic strategies.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule, Benzamide, N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)-, suggests a disconnection at the amide bond. This leads to two key precursors: 4-(1H-pyrazol-1-yl)benzoic acid and 2-fluoroaniline. The former can be synthesized through a carbon-nitrogen bond formation between a pyrazole ring and a substituted benzene ring.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Pathway and Mechanistic Insights
The chosen synthetic pathway involves a two-step sequence starting from commercially available materials.
Step 1: Synthesis of 4-(1H-Pyrazol-1-yl)benzoic Acid via Ullmann Condensation and Hydrolysis
The first step focuses on the construction of the 4-(1H-pyrazol-1-yl)benzoic acid intermediate. The Ullmann condensation is a classical and effective method for the N-arylation of pyrazole with an aryl halide. This copper-catalyzed cross-coupling reaction offers a reliable means to form the crucial C-N bond.
The reaction proceeds by first coupling 1H-pyrazole with ethyl 4-iodobenzoate in the presence of a copper(I) catalyst, a ligand, and a base. The subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.
Mechanism of the Ullmann Condensation:
The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve:
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Coordination: The pyrazole and the aryl halide coordinate to the copper(I) catalyst.
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Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a Cu(III) intermediate.
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Reductive Elimination: The pyrazole nitrogen attacks the aryl group, leading to reductive elimination of the desired N-arylpyrazole and regeneration of the Cu(I) catalyst. The presence of a ligand, such as N,N'-dimethylethylenediamine, facilitates the reaction by stabilizing the copper intermediates and increasing their reactivity.
Caption: Synthesis of the carboxylic acid intermediate.
Step 2: Amide Bond Formation via EDC/HOBt Coupling
The final step involves the formation of the amide bond between 4-(1H-pyrazol-1-yl)benzoic acid and 2-fluoroaniline. A widely used and efficient method for this transformation is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt). This method is known for its mild reaction conditions and suppression of side reactions, such as racemization in chiral substrates.
Mechanism of EDC/HOBt Coupling:
The EDC/HOBt-mediated amide coupling proceeds through a two-step mechanism:
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Activation of the Carboxylic Acid: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.
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Formation of the HOBt Ester and Amide Formation: This unstable intermediate is then intercepted by HOBt to form a more stable and reactive HOBt-ester. The amine (2-fluoroaniline) then attacks the activated HOBt-ester to form the desired amide bond, with the regeneration of HOBt.
Caption: Final amide bond formation step.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. 1H and 13C NMR spectra can be recorded on a 400 or 500 MHz spectrometer. Mass spectra can be obtained using an ESI-TOF spectrometer.
Step 1a: Synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate
| Reagent | Molar Equiv. | Amount |
| Ethyl 4-iodobenzoate | 1.0 | (as per desired scale) |
| 1H-Pyrazole | 1.2 | |
| Copper(I) iodide (CuI) | 0.1 | |
| N,N'-Dimethylethylenediamine | 0.2 | |
| Potassium Carbonate (K₂CO₃) | 2.0 | |
| Anhydrous DMF | - | (to dissolve) |
Procedure:
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To a dry Schlenk tube under an inert atmosphere (e.g., argon), add ethyl 4-iodobenzoate, 1H-pyrazole, copper(I) iodide, and potassium carbonate.
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Add anhydrous N,N'-dimethylethylenediamine and anhydrous DMF via syringe.
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Seal the tube and heat the reaction mixture to 110-130 °C with vigorous stirring for 24 hours.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford ethyl 4-(1H-pyrazol-1-yl)benzoate.
Step 1b: Hydrolysis of Ethyl 4-(1H-pyrazol-1-yl)benzoate to 4-(1H-Pyrazol-1-yl)benzoic Acid
| Reagent | Molar Equiv. | Amount |
| Ethyl 4-(1H-pyrazol-1-yl)benzoate | 1.0 | (from previous step) |
| Sodium Hydroxide (NaOH) | 2.0 | |
| Ethanol/Water (e.g., 1:1) | - | (to dissolve) |
Procedure:
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Dissolve ethyl 4-(1H-pyrazol-1-yl)benzoate in a mixture of ethanol and water.
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Add sodium hydroxide and heat the mixture to reflux for 2-4 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with dilute HCl.
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Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 4-(1H-pyrazol-1-yl)benzoic acid.
Step 2: Synthesis of Benzamide, N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)-
| Reagent | Molar Equiv. | Amount |
| 4-(1H-Pyrazol-1-yl)benzoic Acid | 1.0 | (from previous step) |
| 2-Fluoroaniline | 1.1 | |
| EDC·HCl | 1.2 | |
| HOBt | 1.2 | |
| N,N-Diisopropylethylamine (DIPEA) | 2.5 | |
| Anhydrous DMF | - | (to dissolve) |
Procedure:
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To a round-bottom flask, add 4-(1H-pyrazol-1-yl)benzoic acid, 2-fluoroaniline, and HOBt.
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Dissolve the mixture in anhydrous DMF and cool to 0 °C in an ice bath.
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Add EDC·HCl portion-wise, followed by the dropwise addition of DIPEA.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction by TLC.
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Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the final product, Benzamide, N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)-.
Characterization Data (Expected)
4-(1H-Pyrazol-1-yl)benzoic Acid:
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Appearance: White to off-white solid.
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¹H NMR (DMSO-d₆): δ 13.1 (br s, 1H, COOH), 8.55 (d, J = 2.4 Hz, 1H, pyrazole-H), 8.05 (d, J = 8.8 Hz, 2H, Ar-H), 7.90 (d, J = 8.8 Hz, 2H, Ar-H), 7.78 (d, J = 1.6 Hz, 1H, pyrazole-H), 6.58 (t, J = 2.0 Hz, 1H, pyrazole-H).
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¹³C NMR (DMSO-d₆): δ 167.0, 142.5, 140.2, 131.0, 130.5, 127.8, 120.0, 108.5.
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MS (ESI): m/z calculated for C₁₀H₈N₂O₂ [M+H]⁺, found.
Benzamide, N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)-:
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Appearance: White to off-white solid.
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¹H NMR (DMSO-d₆): δ 10.4 (s, 1H, NH), 8.60 (d, J = 2.4 Hz, 1H, pyrazole-H), 8.15 (d, J = 8.8 Hz, 2H, Ar-H), 7.95 (d, J = 8.8 Hz, 2H, Ar-H), 7.80 (d, J = 1.6 Hz, 1H, pyrazole-H), 7.65 (t, J = 7.6 Hz, 1H, Ar-H), 7.30-7.40 (m, 2H, Ar-H), 7.25 (t, J = 7.6 Hz, 1H, Ar-H), 6.60 (t, J = 2.0 Hz, 1H, pyrazole-H).
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¹³C NMR (DMSO-d₆): δ 165.0, 155.0 (d, J = 245 Hz), 142.8, 140.5, 135.0, 130.0, 129.5, 128.0, 125.5 (d, J = 10 Hz), 125.0, 124.8, 120.5, 116.0 (d, J = 20 Hz), 108.8.
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MS (ESI): m/z calculated for C₁₆H₁₂FN₃O [M+H]⁺, found.
Alternative Synthetic Strategies
For the synthesis of 4-(1H-Pyrazol-1-yl)benzoic Acid:
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Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful alternative to the Ullmann condensation for the formation of C-N bonds. It often proceeds under milder conditions and with a broader substrate scope. The reaction would involve coupling 1H-pyrazole with a 4-halobenzoic acid derivative using a palladium catalyst and a suitable phosphine ligand.
For the Amide Bond Formation:
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Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with 2-fluoroaniline to form the amide. This method is highly effective but requires careful handling of the moisture-sensitive and corrosive acyl chloride intermediate.
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Other Coupling Reagents: A variety of other amide coupling reagents are available, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate). These reagents are often more potent than EDC/HOBt and can be used for challenging couplings, but they are also more expensive.
Safety Considerations
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Copper(I) iodide (CuI): Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
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2-Fluoroaniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye damage and may cause an allergic skin reaction. Suspected of causing genetic defects.
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EDC·HCl: Causes serious eye irritation.
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HOBt: Can be explosive when dry. It is typically sold and handled as a hydrate to mitigate this risk.
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DIPEA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This technical guide has outlined a reliable and well-documented synthetic pathway for the preparation of Benzamide, N-(2-fluorophenyl)-4-(1H-pyrazol-1-yl)-. The described two-step approach, utilizing an Ullmann condensation followed by an EDC/HOBt-mediated amide coupling, provides a practical route for obtaining this valuable compound for further research and development. By understanding the underlying reaction mechanisms and considering the alternative strategies presented, researchers can adapt and optimize this synthesis to suit their specific needs. Adherence to the provided experimental protocols and safety precautions is paramount for the successful and safe execution of this synthesis.
References
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Preprints.org. Synthesis and Characterization of N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-Fluorophenyl)Benzamide Derivatives. [Link]
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